![molecular formula C21H24ClNO5S2 B2990171 ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 895461-82-2](/img/structure/B2990171.png)
ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a synthetic compound that has generated interest in the scientific community due to its potential applications in various fields of research and industry. It is a thiophene-based analog, a class of compounds that have been of great interest to scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives, such as the compound , can be synthesized through various methods. One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of an amino-ester with ethyl isothiocyanate, leading to an interesting cyclization .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The compound “ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate” is a derivative of thiophene, indicating that it shares this basic structure.
Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives . In the case of the compound , an interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate .
Scientific Research Applications
Synthesis and Biological Activity
Research into the synthesis and biological activity of compounds structurally related to Ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has demonstrated their potential in various biological applications. For instance, the synthesis of new thieno[2,3-d]pyrimidines and their inhibitory activities against the root and stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) showcase the herbicidal potential of these compounds (Wang et al., 2010). Additionally, novel cycloalkylthiophene-Schiff bases and their metal complexes have been synthesized and examined for antibacterial and antifungal activity against various pathogenic strains, indicating a broad spectrum of antimicrobial applications (Altundas et al., 2010).
Antitumor Activity
The development of thiophene and benzothiophene derivatives as cytotoxic agents against tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), further illustrates the therapeutic potential of these compounds in oncology. Some derivatives have shown significant anti-proliferative activity, highlighting the role of these compounds in developing new cancer treatments (Mohareb et al., 2016).
Antimicrobial Screening
The antimicrobial properties of bifunctional thiophene derivatives have been explored, with certain compounds exhibiting promising activities. This suggests their utility in developing new antimicrobial agents, which could address the rising concern of antibiotic resistance (Abu‐Hashem et al., 2011).
Dyes and Pigments
The synthesis of azo benzo[b]thiophene derivatives for use as disperse dyes demonstrates the application of these compounds in the textile industry. These dyes exhibit good coloration and fastness properties on polyester, showcasing the versatility of thiophene derivatives beyond pharmaceutical applications (Sabnis & Rangnekar, 1989).
Future Directions
Thiophene-based analogs, including “ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate”, continue to be a focus of research due to their potential as biologically active compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5S2/c1-2-28-21(25)19-16-6-4-3-5-7-17(16)29-20(19)23-18(24)12-13-30(26,27)15-10-8-14(22)9-11-15/h8-11H,2-7,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOXTGNXSUGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
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